molecular formula C29H28BrN3O3S B2963607 1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone CAS No. 681217-01-6

1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone

Cat. No. B2963607
CAS RN: 681217-01-6
M. Wt: 578.53
InChI Key: PUBPIVPCHWZMNT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features, including a pyrazole ring, an indole ring, and a sulfanyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and indole rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The bromophenyl group is a heavy atom that could potentially be involved in halogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the phenyl ring could be replaced through a nucleophilic aromatic substitution reaction. The sulfanyl group (-SH) could potentially be oxidized to form a disulfide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and could influence its boiling and melting points. The various functional groups and aromatic rings could also influence properties like solubility and stability .

Scientific Research Applications

Pyrazole Derivatives

Pyrazole derivatives are known for their antimicrobial activity. A study on the synthesis and antimicrobial activity of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones, including compounds with bromo and dimethoxyphenyl substituents, revealed high antimicrobial activity against both bacterial and fungal strains, showcasing the potential of pyrazole derivatives in developing new antimicrobial agents (Ashok, D., Ganesh, A., Lakshmi, B., & Ravi, S., 2015).

Sulfanyl Groups

Compounds containing sulfanyl groups have been explored for their role in synthesizing heterocyclic compounds with potential biological activities. Research into the synthesis, computational, and biological activity of heteroatomic compounds based on phenylthiourea and acetophenone highlighted significant antioxidant effects and potential for creating drugs due to their interaction with biological membranes (Farzaliyev, V., Shuriberko, A., Sujayev, A., Osmanova, S., Gojayeva, S., & Gahramanova, K., 2020).

Future Directions

Future research on this compound could involve exploring its potential uses. For example, it could be tested for biological activity to see if it has potential as a pharmaceutical. Additionally, its chemical reactivity could be explored further to see if it can be used as a building block in the synthesis of other complex molecules .

properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28BrN3O3S/c1-4-32-17-27(21-8-5-6-10-24(21)32)37-18-28(34)33-25(22-9-7-11-26(35-2)29(22)36-3)16-23(31-33)19-12-14-20(30)15-13-19/h5-15,17,25H,4,16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBPIVPCHWZMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(C(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone

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